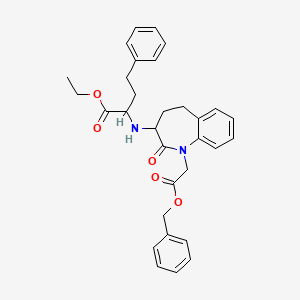
Benzyl Benazepril
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl Benazepril is a compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is primarily used in the treatment of hypertension and heart failure. This compound is a prodrug, which means it is metabolized in the body to produce its active form, benazeprilat. This compound works by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Benazepril involves several key steps. One common method is the condensation of two intermediates: 3-(S)-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one and ethyl ®-2-hydroxy-4-phenylbutyrate. These intermediates are condensed in the presence of a base to form this compound . The reaction typically occurs in a halogenated organic solvent, such as methylene chloride, and involves the use of N-methyl morpholine as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the production of a highly pure product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl Benazepril undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: The ester group in this compound is hydrolyzed to form its active metabolite, benazeprilat.
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions of acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens or nucleophiles are often used in substitution reactions.
Major Products Formed
Hydrolysis: Benazeprilat, the active metabolite.
Oxidation: Various oxidized derivatives depending on the conditions and reagents used.
Substitution: Substituted benazepril derivatives with different functional groups.
Applications De Recherche Scientifique
Benzyl Benazepril has a wide range of scientific research applications:
Mécanisme D'action
Benzyl Benazepril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart . The active metabolite, benazeprilat, competes with angiotensin I for binding at the ACE, effectively blocking its activity .
Comparaison Avec Des Composés Similaires
Benzyl Benazepril is compared with other ACE inhibitors such as lisinopril, enalapril, and ramipril.
Lisinopril: Similar mechanism of action but differs in its pharmacokinetic properties, such as absorption and half-life.
Enalapril: Also a prodrug, but with different metabolic pathways and potency.
Ramipril: Known for its longer duration of action and different side effect profile.
Uniqueness
This compound is unique due to its specific chemical structure, which provides a balance between potency, duration of action, and side effect profile. Its ability to be converted into an active metabolite, benazeprilat, also contributes to its effectiveness in treating hypertension and heart failure .
List of Similar Compounds
- Lisinopril
- Enalapril
- Ramipril
- Quinapril
- Perindopril
Propriétés
Formule moléculaire |
C31H34N2O5 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
ethyl 2-[[2-oxo-1-(2-oxo-2-phenylmethoxyethyl)-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |
InChI |
InChI=1S/C31H34N2O5/c1-2-37-31(36)27(19-17-23-11-5-3-6-12-23)32-26-20-18-25-15-9-10-16-28(25)33(30(26)35)21-29(34)38-22-24-13-7-4-8-14-24/h3-16,26-27,32H,2,17-22H2,1H3 |
Clé InChI |
WXEMOVJWLYJZTR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















